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Abstract
Disodium uridine 5'-diphosphate (UDP-Na2) is the salt form of the endogenous nucleotide

UDP, acting as the primary physiological agonist for the P2Y6 receptor (P2Y6R).[1] While

historically viewed merely as a metabolic intermediate in glycosylation, extracellular UDP

serves as a critical "danger signal" (DAMP) released by stressed or damaged neurons. In the

context of drug development, UDP-Na2 is utilized to model neuroinflammation, specifically the

transition of microglia from a surveillance state to a phagocytic phenotype.

This Application Note provides a rigorous, self-validating framework for using UDP-Na2 to

activate P2Y6 signaling in vitro. It focuses on two high-value assays: Real-time Calcium

Mobilization (for potency screening) and Microglial Phagocytosis (for functional phenotypic

screening).
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Scientific Integrity Note: Nucleotides are inherently unstable in aqueous solution and

susceptible to rapid hydrolysis by ubiquitous ectonucleotidases. Proper handling is the first step

in ensuring experimental reproducibility.

Property Specification

Compound Name Uridine 5'-diphosphate disodium salt

CAS Number 27821-45-0

Molecular Weight ~448.12 g/mol (anhydrous basis)

Solubility

Water (≥ 50 mg/mL), PBS. Avoid DMSO for

stock preparation to prevent precipitation of the

salt form.

Stability
Hygroscopic. Solid state is stable at -20°C.

Aqueous solutions degrade rapidly at RT.

Preparation Protocol
Stock Solution (100 mM): Dissolve UDP-Na2 in sterile, nuclease-free water. Do not use

phosphate-buffered saline (PBS) for the initial high-concentration stock to avoid ionic

strength issues, though it is compatible.

Aliquoting: Immediately aliquot into single-use volumes (e.g., 10–50 µL) to avoid any freeze-

thaw cycles.

Storage: Store aliquots at -80°C. Stable for 6 months.

Working Solution: Dilute immediately before use. Discard unused working solutions after 4

hours.

Mechanism of Action: The P2Y6 Signaling Cascade
Expertise & Experience: The P2Y6 receptor is a Gq-coupled GPCR.[2][3][4] Unlike P2X

receptors which are ion channels, P2Y6 activation triggers intracellular calcium release via the

PLC-IP3 pathway. Understanding this pathway is crucial for distinguishing between direct

receptor activation and downstream effects.
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Pathway Diagram
The following diagram illustrates the signal transduction from extracellular UDP binding to the

functional output (Phagocytosis/Calcium Flux).
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Caption: P2Y6 Gq-coupled signaling cascade leading to calcium mobilization and cytoskeletal

reorganization required for phagocytosis.

Application 1: Functional Microglial Phagocytosis
Assay
Context: In neurodegenerative diseases (e.g., Alzheimer's), microglia must clear debris

(amyloid beta, apoptotic cells). UDP released from damaged neurons acts as an "eat-me"

signal.[5] This assay quantifies that function.

Experimental Design
Cell Model: BV-2 Microglial cell line or Primary Murine Microglia.

Ligand: UDP-Na2 (Agonist).

Control: MRS2578 (Selective P2Y6 Antagonist).[1]

Readout: Uptake of fluorescent latex beads (Flow Cytometry or High-Content Imaging).

Detailed Protocol
Cell Seeding:

Plate BV-2 cells at

cells/well in a 24-well plate.

Incubate for 24 hours in DMEM + 5% FBS.

Starvation (Critical Step):

Replace media with serum-free DMEM for 2 hours prior to the assay. Serum contains

nucleotides and nucleotidases that can mask the effect of exogenous UDP.

Pre-treatment (Validation Step):

Group A (Control): Vehicle only.
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Group B (Agonist): No pre-treatment.

Group C (Antagonist): Add MRS2578 (5 µM) for 30 minutes before UDP addition. This

proves the effect is P2Y6-mediated.[2][6][7]

Agonist Stimulation:

Add UDP-Na2 to Groups B and C.

Recommended Concentration:100 µM.[7][8]

Note: While the EC50 is nanomolar, 100 µM is standard in functional assays to overcome

rapid degradation by ectonucleotidases (NTPDases) on the microglial surface.

Phagocytic Challenge:

Immediately add fluorescent carboxylate-modified microspheres (1 µm diameter) at a ratio

of 10 beads per cell.

Incubation:

Incubate for 60 minutes at 37°C.

Termination & Wash:

Wash cells 3x with ice-cold PBS to arrest phagocytosis and remove non-internalized

beads.

Optional: Wash with an acidic buffer (pH 4.0) for 1 minute to quench fluorescence of

external beads if using plate reading instead of confocal/FACS.

Analysis:

Quantify percentage of positive cells (Phagocytic Index) via Flow Cytometry.

Application 2: Kinetic Calcium Mobilization Assay
Context: For high-throughput screening (HTS) of potential P2Y6 modulators. This assay

measures the immediate Gq-mediated calcium release.
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Experimental Design
Platform: FLIPR (Fluorometric Imaging Plate Reader) or Confocal Microscopy.

Sensor: Fluo-4 AM or Fura-2 AM.

Detailed Protocol
Loading:

Seed cells in black-wall 96-well plates.

Load cells with Fluo-4 AM (4 µM) in HBSS buffer + Probenecid (2.5 mM) for 45 minutes.

Probenecid prevents dye leakage.

Baseline:

Record baseline fluorescence for 30 seconds.

Injection:

Inject UDP-Na2 (Final concentration: dose-response curve 10 nM – 100 µM).

Measurement:

Record fluorescence spike for 120 seconds. P2Y6 responses are transient; the peak

occurs typically within 10–20 seconds.

Data Processing:

Calculate

(Peak fluorescence minus baseline, divided by baseline).
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Issue Probable Cause Corrective Action

No Response to UDP Receptor Desensitization

P2Y receptors desensitize

rapidly. Ensure cells were not

handled roughly or exposed to

high shear stress (ATP

release) prior to assay.

Weak Signal Ectonucleotidase Activity

Microglia express high levels

of CD39/CD73. Increase UDP

concentration to 100 µM or use

a stable analog (e.g., PSB-

0474) for comparison.

High Background Autocrine Signaling

Cells release ATP/UDP

constitutively. Use apyrase

(nucleotide scavenger) in the

starvation step, then wash it

out immediately before adding

UDP.

Precipitation Calcium Interaction

UDP can chelate calcium at

extremely high concentrations

(>10 mM). Do not mix high-

concentration UDP stocks

directly with high-calcium

buffers.

Workflow Visualization
The following diagram summarizes the experimental decision matrix for validating P2Y6

activity.
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Caption: Experimental workflow for validating P2Y6-mediated phagocytosis using UDP-Na2

and antagonist controls.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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